5-(4-((2-Chlorobenzyl)oxy)phenyl)-N'-(2-ethoxybenzylidene)-1H-pyrazole-3-carbohydrazide
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Overview
Description
5-(4-((2-Chlorobenzyl)oxy)phenyl)-N’-(2-ethoxybenzylidene)-1H-pyrazole-3-carbohydrazide is a complex organic compound with potential applications in various scientific fields. This compound features a pyrazole ring, a chlorobenzyl group, and an ethoxybenzylidene moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-((2-Chlorobenzyl)oxy)phenyl)-N’-(2-ethoxybenzylidene)-1H-pyrazole-3-carbohydrazide typically involves multiple steps:
Formation of the Pyrazole Ring: The initial step involves the formation of the pyrazole ring through the reaction of hydrazine with a β-diketone.
Introduction of the Chlorobenzyl Group: The chlorobenzyl group is introduced via a nucleophilic substitution reaction, where the pyrazole ring reacts with 2-chlorobenzyl chloride in the presence of a base.
Formation of the Ethoxybenzylidene Moiety: The final step involves the condensation of the resulting intermediate with 2-ethoxybenzaldehyde under acidic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxybenzylidene moiety, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the nitro groups (if present) or the pyrazole ring, resulting in the formation of amines or reduced pyrazole derivatives.
Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles like ammonia (NH₃) or thiourea (NH₂CSNH₂) can be used under basic conditions.
Major Products
Oxidation: Aldehydes, carboxylic acids.
Reduction: Amines, reduced pyrazole derivatives.
Substitution: Substituted benzyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it valuable in the development of new materials and catalysts.
Biology
In biological research, 5-(4-((2-Chlorobenzyl)oxy)phenyl)-N’-(2-ethoxybenzylidene)-1H-pyrazole-3-carbohydrazide is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.
Medicine
The compound’s potential therapeutic effects are of interest in medicinal chemistry. Researchers are exploring its ability to interact with specific biological targets, which could lead to the development of new pharmaceuticals.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals, agrochemicals, and advanced materials. Its versatility makes it a valuable component in various manufacturing processes.
Mechanism of Action
The mechanism of action of 5-(4-((2-Chlorobenzyl)oxy)phenyl)-N’-(2-ethoxybenzylidene)-1H-pyrazole-3-carbohydrazide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or altering their function. This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic or biological effect.
Comparison with Similar Compounds
Similar Compounds
- 4-((2-Chlorobenzyl)oxy)-2-ethoxy-5-methylbenzaldehyde
- 4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene
Uniqueness
Compared to similar compounds, 5-(4-((2-Chlorobenzyl)oxy)phenyl)-N’-(2-ethoxybenzylidene)-1H-pyrazole-3-carbohydrazide stands out due to its unique combination of functional groups. This unique structure allows for diverse chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
634897-07-7 |
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Molecular Formula |
C26H23ClN4O3 |
Molecular Weight |
474.9 g/mol |
IUPAC Name |
3-[4-[(2-chlorophenyl)methoxy]phenyl]-N-[(E)-(2-ethoxyphenyl)methylideneamino]-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C26H23ClN4O3/c1-2-33-25-10-6-4-7-19(25)16-28-31-26(32)24-15-23(29-30-24)18-11-13-21(14-12-18)34-17-20-8-3-5-9-22(20)27/h3-16H,2,17H2,1H3,(H,29,30)(H,31,32)/b28-16+ |
InChI Key |
JUVYZDAOZWWNGU-LQKURTRISA-N |
Isomeric SMILES |
CCOC1=CC=CC=C1/C=N/NC(=O)C2=CC(=NN2)C3=CC=C(C=C3)OCC4=CC=CC=C4Cl |
Canonical SMILES |
CCOC1=CC=CC=C1C=NNC(=O)C2=CC(=NN2)C3=CC=C(C=C3)OCC4=CC=CC=C4Cl |
Origin of Product |
United States |
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